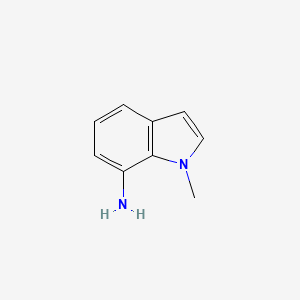

1-methyl-1H-indol-7-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-methylindol-7-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2/c1-11-6-5-7-3-2-4-8(10)9(7)11/h2-6H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDRIGWFONQYMGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=C1C(=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001312199 | |

| Record name | 1-Methyl-1H-indol-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001312199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102308-54-3 | |

| Record name | 1-Methyl-1H-indol-7-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102308-54-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methyl-1H-indol-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001312199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-1H-indol-7-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-methyl-1H-indol-7-amine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for 1-methyl-1H-indol-7-amine is limited in publicly available literature. This guide is constructed based on established synthetic methodologies for analogous indole derivatives and the known biological significance of the 7-aminoindole scaffold. The experimental protocols provided are adapted from literature for related compounds and would require optimization for the specific synthesis of this compound.

Introduction

This compound is a heterocyclic aromatic amine belonging to the indole family. The indole nucleus is a prevalent scaffold in a vast array of natural products, pharmaceuticals, and agrochemicals, owing to its versatile biological activities. The specific substitution pattern of a methyl group at the N1 position and an amino group at the C7 position of the indole ring suggests potential for unique pharmacological properties. The N-methylation can influence the molecule's metabolic stability and pharmacokinetic profile, while the 7-amino group provides a key site for further functionalization and interaction with biological targets.

Indole derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The aminomethyl moiety, in particular, is found in numerous biologically active indole alkaloids[1]. This guide provides a comprehensive overview of the plausible synthetic routes, potential biological significance, and key chemical data for this compound, aimed at facilitating further research and drug discovery efforts.

Physicochemical Properties

| Property | Predicted Value/Information |

| Molecular Formula | C₉H₁₀N₂ |

| Molecular Weight | 146.19 g/mol |

| Appearance | Likely a solid at room temperature |

| Solubility | Expected to be soluble in organic solvents like DMSO and methanol |

| CAS Number | Not assigned or readily available in public databases |

Synthetic Methodologies

The synthesis of this compound is not explicitly described in the literature. However, several strategies for the regioselective functionalization of the indole C7 position can be adapted. A plausible and efficient approach involves a multi-step synthesis starting from a suitable indole precursor.

Proposed Synthetic Pathway: Directed C-H Amination

A modern and efficient method for introducing a functional group at the C7 position of an indole is through transition metal-catalyzed C-H activation, utilizing a directing group on the indole nitrogen. The pivaloyl group has been shown to be an effective directing group for rhodium-catalyzed C7 functionalization[2][3].

Experimental Protocol (Adapted from Rhodium-Catalyzed C7-Functionalization of N-Pivaloylindoles) [2][3]

Step 1: N-Pivaloylation of 1-methylindole

-

To a solution of 1-methylindole (1.0 eq) in an appropriate aprotic solvent (e.g., THF, DCM), add a suitable base (e.g., NaH, 1.2 eq) at 0 °C.

-

Stir the mixture for 30 minutes.

-

Add pivaloyl chloride (1.1 eq) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction with water and extract the product with an organic solvent.

-

Purify the crude product by column chromatography to obtain N-pivaloyl-1-methylindole.

Step 2: Rhodium-Catalyzed C7-Amination

-

In a reaction vessel, combine N-pivaloyl-1-methylindole (1.0 eq), a rhodium catalyst (e.g., [RhCp*Cl₂]₂, 2.5 mol%), and a silver oxidant (e.g., AgSbF₆, 10 mol%).

-

Add a suitable amination reagent (e.g., an organic azide or a protected amine source).

-

Dissolve the components in a suitable solvent (e.g., DCE) and heat the reaction mixture under an inert atmosphere.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction, filter through celite, and concentrate the filtrate.

-

Purify the product by column chromatography.

Step 3: Deprotection of the Pivaloyl Group

-

Dissolve the C7-aminated, N-pivaloyl-1-methylindole in a suitable solvent (e.g., methanol).

-

Add a base (e.g., K₂CO₃ or NaOH) and stir the mixture at room temperature or with gentle heating.

-

Monitor the deprotection by TLC or LC-MS.

-

Once the reaction is complete, neutralize the mixture and extract the product.

-

Purify the final product, this compound, by column chromatography or recrystallization.

Caption: Hypothetical inhibition of the MAPK/ERK pathway.

Conclusion

This compound represents an intriguing yet underexplored molecule within the vast chemical space of indole derivatives. While direct experimental data remains scarce, established synthetic strategies for regioselective C7-functionalization of indoles provide a clear path for its synthesis. The known biological importance of the 7-aminoindole scaffold suggests that this compound could be a valuable building block for the development of novel therapeutic agents. This guide provides a foundational resource to stimulate and support further research into the synthesis, characterization, and biological evaluation of this compound.

References

An In-depth Technical Guide to 1-methyl-1H-indol-7-amine: Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and potential synthetic routes for 1-methyl-1H-indol-7-amine. Due to the limited availability of direct experimental data for this specific isomer, this document combines established knowledge of related indole derivatives with predicted data to offer a valuable resource for researchers.

Chemical Structure and Identification

This compound is an aromatic heterocyclic amine. Its structure consists of a bicyclic indole core, which is composed of a benzene ring fused to a pyrrole ring. A methyl group is attached to the nitrogen atom (position 1) of the pyrrole ring, and an amine group is substituted at position 7 of the benzene ring.

Molecular Formula: C₉H₁₀N₂

Canonical SMILES: CN1C=CC2=C1C=CC=C2N

Physicochemical Properties

Direct experimental data for the physical and chemical properties of this compound are scarce. However, we can predict these properties based on the known data of its parent molecule, 1-methylindole, and its amino-substituted isomers.

Table 1: Predicted and Comparative Physicochemical Properties

| Property | Predicted Value for this compound | 1-methylindole (CAS: 603-76-9) | 1-methyl-1H-indol-5-amine (CAS: 102308-97-4) |

| Molecular Weight | 146.19 g/mol | 131.17 g/mol [4] | 146.19 g/mol [1] |

| Boiling Point | > 240 °C (estimated) | 133 °C at 26 mmHg[5][6] | Not available |

| Melting Point | 70-80 °C (estimated) | 61.2 °C (estimate)[5] | Not available |

| Density | ~1.1 g/mL (estimated) | 1.051 g/mL at 20 °C[5][6] | Not available |

| Solubility | Soluble in organic solvents like ethanol, DMSO, and chloroform. Slightly soluble in water. | Insoluble in water; soluble in chloroform and DMSO.[5] | Not available |

| LogP | ~2.5 (estimated) | 2.72[5] | Not available |

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not currently available. The following tables provide predicted spectroscopic characteristics based on the analysis of related indole derivatives.

Table 2: Predicted ¹H NMR Spectroscopic Data (Solvent: DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.7 | s | 3H | N-CH₃ |

| ~5.0-6.0 | br s | 2H | -NH₂ |

| ~6.4 | d | 1H | H-2 |

| ~6.6 | d | 1H | H-6 |

| ~6.9 | t | 1H | H-5 |

| ~7.1 | d | 1H | H-3 |

| ~7.4 | d | 1H | H-4 |

Table 3: Predicted ¹³C NMR Spectroscopic Data (Solvent: DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~33 | N-CH₃ |

| ~100 | C-3 |

| ~105 | C-6 |

| ~115 | C-4 |

| ~120 | C-5 |

| ~125 | C-3a |

| ~128 | C-2 |

| ~135 | C-7a |

| ~145 | C-7 |

Table 4: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450-3300 | Medium, Sharp | N-H stretch (asymmetric and symmetric) of -NH₂ |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2950-2850 | Medium | Aliphatic C-H stretch of -CH₃ |

| 1620-1580 | Strong | N-H bend (scissoring) of -NH₂ |

| 1580-1450 | Medium to Strong | C=C stretch (aromatic) |

| 1350-1250 | Strong | C-N stretch (aromatic amine) |

Mass Spectrometry: The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 146.

Synthesis and Experimental Protocols

While a specific, optimized synthesis for this compound is not documented, a plausible synthetic route can be adapted from general methods for the synthesis of 7-aminoindoles. A common strategy involves the reduction of a 7-nitroindole precursor.

Experimental Protocol: Synthesis of this compound (General Procedure)

This protocol is a general guideline and may require optimization.

Step 1: Nitration of 1-methylindole

-

To a solution of 1-methylindole in a mixture of acetic anhydride and acetic acid, slowly add a nitrating agent (e.g., nitric acid in sulfuric acid) at a low temperature (0-5 °C).

-

Stir the reaction mixture at this temperature for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with a saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product (a mixture of isomers) by column chromatography to isolate 1-methyl-7-nitro-1H-indole.

Step 2: Reduction of 1-methyl-7-nitro-1H-indole

-

Dissolve the isolated 1-methyl-7-nitro-1H-indole in a suitable solvent such as ethanol or methanol.

-

Add a reducing agent, such as tin(II) chloride dihydrate (SnCl₂·2H₂O) in the presence of concentrated hydrochloric acid, or perform catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere.

-

If using SnCl₂, heat the reaction mixture at reflux until the reaction is complete (monitored by TLC). For catalytic hydrogenation, stir the mixture under a hydrogen balloon at room temperature.

-

After the reaction is complete, neutralize the mixture with a base (e.g., sodium hydroxide or sodium bicarbonate solution) and extract the product with an organic solvent.

-

Dry the organic layer, remove the solvent, and purify the resulting this compound by column chromatography or recrystallization.

Logical Workflow for Synthesis

Caption: Synthetic pathway for this compound.

Biological Activity and Signaling Pathways

There is currently no specific information in the scientific literature regarding the biological activity or associated signaling pathways of this compound. However, the indole nucleus is a "privileged scaffold" in medicinal chemistry, and various indole derivatives have shown a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[7][8] The introduction of an amino group at the 7-position and a methyl group at the 1-position could modulate the biological activity profile compared to other indole derivatives. Further research is required to elucidate the pharmacological properties of this specific compound.

Hypothetical Signaling Pathway Involvement

Given that many indole derivatives interact with various receptors and enzymes, a hypothetical workflow for investigating the biological activity of this compound is presented below.

Caption: Workflow for biological activity screening.

Conclusion

This compound represents an understudied member of the indole family. This guide provides a foundational understanding of its structure and predicted properties, along with a general synthetic approach. The information presented herein is intended to serve as a starting point for researchers interested in synthesizing and evaluating the biological potential of this and related compounds. Further experimental work is necessary to validate the predicted data and to fully characterize the chemical and biological profile of this compound.

References

- 1. 1-methyl-1H-indol-5-amine | C9H10N2 | CID 2769564 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. parchem.com [parchem.com]

- 3. parchem.com [parchem.com]

- 4. 1-Methylindole | C9H9N | CID 11781 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-Methylindole CAS#: 603-76-9 [m.chemicalbook.com]

- 6. 1-Methylindole | 603-76-9 [chemicalbook.com]

- 7. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 8. researchgate.net [researchgate.net]

The Enigmatic Core: A Technical Guide to the Potential Biological Significance of 1-methyl-1H-indol-7-amine

Disclaimer: As of late 2025, a comprehensive review of scientific literature and chemical databases reveals a significant lack of specific biological data for 1-methyl-1H-indol-7-amine. This technical guide, therefore, extrapolates the potential biological significance of this molecule by examining its core structural features—the 7-aminoindole scaffold and N-methylation—in the context of well-documented indole derivatives. The information presented herein is intended to provide a foundational framework for future research and drug discovery efforts.

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the backbone of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] Its unique electronic properties and ability to participate in various intermolecular interactions make it a versatile template for drug design. This guide focuses on the potential biological importance of a specific, yet under-researched derivative: this compound. While direct experimental data for this compound is not publicly available, an analysis of its constituent parts suggests a rich potential for biological activity, warranting further investigation.

The 7-Aminoindole Scaffold: A Gateway to Diverse Bioactivity

The position of the amino group on the indole ring profoundly influences the molecule's chemical properties and biological targets. The 7-aminoindole moiety, in particular, is a key structural feature in a variety of biologically active compounds.

Anticancer Potential

Derivatives of the isomeric 7-azaindole have shown significant promise as anticancer agents, particularly as kinase inhibitors.[3] The nitrogen atom in the pyridine ring of 7-azaindoles mimics the hydrogen bonding capabilities of the purine scaffold, a key component of ATP, enabling these molecules to bind to the ATP-binding site of kinases. While this compound is not an azaindole, the 7-amino group can still serve as a critical hydrogen bond donor, potentially interacting with key residues in enzyme active sites.

Furthermore, various indole derivatives have demonstrated potent antiproliferative activity through mechanisms such as tubulin polymerization inhibition.[4] For instance, certain N-((1-methyl-1H-indol-3-yl)methyl) acetamide derivatives have shown significant cytotoxicity against various cancer cell lines.[4] This suggests that the broader class of N-methylated indoleamines could be a fruitful area for the development of novel anticancer therapeutics.

Anti-inflammatory Properties

Indole-2-one and 7-aza-2-oxindole derivatives have been investigated for their anti-inflammatory effects.[5][6] Some of these compounds have demonstrated the ability to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.[5][6] The structural similarity of this compound to these anti-inflammatory agents suggests that it may also possess the ability to modulate inflammatory pathways.

Neurological Activity

The indole scaffold is central to the structure of many neurotransmitters, including serotonin. As such, indole derivatives are frequently explored for their potential to treat neurodegenerative diseases.[7] For example, various indole-based compounds have been investigated as inhibitors of cholinesterases and monoamine oxidases, enzymes implicated in the pathology of Alzheimer's disease.[8] The 7-amino group could potentially interact with receptors and enzymes within the central nervous system, making this compound a candidate for investigation in the context of neurological disorders.

The Role of N-Methylation

The presence of a methyl group on the indole nitrogen (N1 position) can significantly impact a molecule's physicochemical and pharmacological properties. N-methylation generally increases lipophilicity, which can enhance membrane permeability and oral bioavailability. This modification can also influence the compound's metabolic stability and its interaction with biological targets. In the context of this compound, the N-methyl group would likely alter its binding affinity and selectivity for various receptors and enzymes compared to its unmethylated counterpart.

Synthesis of the 7-Aminoindole Core

While a specific synthesis for this compound is not documented, the synthesis of 7-aminoindole has been reported. A common method involves the reduction of a corresponding 7-nitroindole derivative. For example, 7-aminoindole can be prepared from 4-chloro-7-nitroindole through catalytic hydrogenation.[9]

A logical synthetic route to this compound would likely involve the N-methylation of a suitably protected 7-aminoindole or the reduction of 1-methyl-7-nitroindole. The choice of synthetic strategy would depend on the availability of starting materials and the desired purity of the final product.

Proposed Experimental Workflow for Biological Evaluation

To elucidate the biological significance of this compound, a systematic experimental workflow is proposed. The following diagram outlines a potential screening cascade to identify its primary biological activities.

Caption: Proposed workflow for the synthesis and biological evaluation of this compound.

Conclusion and Future Directions

Although this compound remains a molecule with no currently documented biological activity, its structural components suggest a high potential for interaction with various biological systems. The 7-aminoindole scaffold is a known pharmacophore in anticancer, anti-inflammatory, and neurological agents, and the N-methyl group can favorably modulate pharmacokinetic properties.

The lack of data on this specific compound presents a clear opportunity for novel research. The synthesis and systematic biological evaluation of this compound are critical next steps. Such studies would not only elucidate the specific biological profile of this molecule but also contribute to a broader understanding of the structure-activity relationships within the diverse family of indole derivatives. This enigmatic core holds the promise of unlocking new therapeutic possibilities, awaiting exploration by the scientific community.

References

- 1. 1-Methylindole | C9H9N | CID 11781 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05972F [pubs.rsc.org]

- 3. Synthesis and biological evaluation of 7-azaindole derivatives, synthetic cytokinin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. dovepress.com [dovepress.com]

- 7. Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. prepchem.com [prepchem.com]

A Predictive Technical Guide on the Potential Biological Targets of 1-methyl-1H-indol-7-amine

Disclaimer: To date, a thorough review of published scientific literature reveals no direct experimental data for the biological targets of 1-methyl-1H-indol-7-amine. This technical guide, therefore, presents a predictive analysis based on the established biological activities of structurally analogous indole derivatives. The potential targets and mechanisms of action outlined herein are inferred from structure-activity relationship (SAR) studies of similar compounds and should be considered hypothetical until validated by direct experimental evidence.

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1] The specific substitution pattern of this compound, featuring a methyl group on the indole nitrogen and an amino group at the 7-position, suggests several potential avenues for biological interaction. This guide explores these potential targets by examining the activities of related molecules, providing a framework for future experimental investigation.

Predicted Biological Activities and Potential Targets

Based on the structure of this compound, two primary areas of biological activity are predicted: modulation of the central nervous system through interaction with neurotransmitter receptors and potential as an anticancer agent.

Central Nervous System Activity: Serotonergic and Other Receptor Interactions

The indoleamine scaffold is a well-known pharmacophore for serotonergic receptors, given its structural similarity to the neurotransmitter serotonin.

-

Serotonin Receptor Modulation: The core indole structure is a key component of many ligands for serotonin (5-HT) receptors.[2] Derivatives of indole have been shown to act as both agonists and antagonists at various 5-HT receptor subtypes. For instance, N-methylated tryptamines, which share the N-methylindole core, are known to have activity at serotonin receptors.[2] The 7-amino substitution could influence receptor subtype selectivity and the nature of the interaction (agonist vs. antagonist).

-

Imidazoline₂ Binding Site (I₂BS) Ligand: A structurally related compound, 2-(4,5-dihydro-1H-imidazol-2-yl)-1-methyl-1H-indole (BU99008), has been identified as a potent and selective ligand for the I₂BS.[3] The density of I₂BS has been implicated in psychiatric conditions like depression and neurodegenerative disorders such as Alzheimer's disease.[3] Given the shared 1-methyl-1H-indole core, it is plausible that this compound could also exhibit affinity for this target.

-

Cholinesterase Inhibition: Various indole-based compounds have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in the breakdown of the neurotransmitter acetylcholine.[4][5] Inhibition of these enzymes is a key therapeutic strategy for Alzheimer's disease. The specific substitution pattern of this compound could allow it to interact with the active site of these enzymes.

Anticancer Activity

A growing body of evidence supports the anticancer potential of various indole derivatives.[2] The predicted mechanisms of action for this compound in this context include:

-

Tubulin Polymerization Inhibition: Derivatives of N-((1-methyl-1H-indol-3-yl)methyl) have demonstrated potent inhibition of tubulin polymerization, a critical process in cell division.[6] These compounds often act at the colchicine binding site of tubulin, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[6] The 1-methylindole moiety is a key structural feature in these inhibitors.

-

Kinase Inhibition: The indole nucleus is a common scaffold in the design of kinase inhibitors.[2] Many kinases play crucial roles in cancer cell signaling and proliferation. The amino group at the 7-position could facilitate hydrogen bonding interactions within the ATP-binding pocket of various kinases.

-

Induction of Apoptosis: Independent of specific receptor or enzyme inhibition, some indole derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells through various cellular pathways.[7]

Quantitative Data from Structurally Related Compounds

The following table summarizes quantitative data for structurally analogous compounds to provide a reference for the potential potency of this compound. It is important to note that these are not data for the target compound itself but for related molecules.

| Compound/Derivative Class | Biological Target/Assay | Quantitative Data (IC₅₀/Kᵢ) | Reference |

| N-((1-methyl-1H-indol-3-yl)methyl) derivative (Compound 7d) | HeLa, MCF-7, HT-29 cell lines (Antiproliferative) | IC₅₀ = 0.52 µM, 0.34 µM, 0.86 µM | [6] |

| 1-(phenylsulfonyl)-1H-indole hybrid (Compound 54) | Human Acetylcholinesterase (hAChE) | IC₅₀ = 12 nM | [4][8] |

| 1-(phenylsulfonyl)-1H-indole hybrid (Compound 54) | Equine Butyrylcholinesterase (eqBChE) | IC₅₀ = 29 nM | [4] |

| 1-(phenylsulfonyl)-1H-indole hybrid (Compound 54) | 5-HT₆ Receptor | Kᵢ = 2 nM | [4][8] |

| BU99008 (2-(4,5-dihydro-1H-imidazol-2-yl)-1-methyl-1H-indole) | Imidazoline₂ Binding Site (I₂BS) | Kᵢ = 1.4 nM | [3] |

| 7-Azaindole Derivative (Compound 4f) | MCF7 Breast Cancer Cell Line | IC₅₀ = 5.781 µM | [2] |

Experimental Protocols for Key Assays

The following are detailed methodologies for key experiments that would be relevant for characterizing the biological activity of this compound, based on protocols used for its structural analogs.

In Vitro Antiproliferative Assay (MTT Assay)

This assay is used to assess the cytotoxic effect of a compound on cancer cell lines.

-

Cell Culture: Human cancer cell lines (e.g., HeLa, MCF-7, HT-29) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

-

Compound Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with various concentrations of the test compound (e.g., 0.1 to 30 µM) for a specified period (e.g., 24-72 hours).

-

MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Formazan Solubilization and Absorbance Reading: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO). The absorbance is then measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.[6]

Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.

-

Assay Kit: A commercially available tubulin polymerization assay kit is typically used, which contains purified tubulin, a general tubulin assay buffer, and a GTP solution.

-

Procedure: The test compound at various concentrations is pre-incubated with a reaction mixture containing tubulin, assay buffer, and GTP at 37°C.

-

Monitoring Polymerization: The polymerization of tubulin is monitored by measuring the change in absorbance (e.g., at 340 nm) over time using a spectrophotometer with a temperature-controlled cuvette holder.

-

Data Analysis: The rate of tubulin polymerization is determined from the slope of the linear portion of the absorbance curve. The percentage of inhibition is calculated relative to a vehicle control. The IC₅₀ value is the concentration of the compound that inhibits tubulin polymerization by 50%.[9]

Cholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric method is widely used to determine the inhibition of AChE and BChE.

-

Reagents: Acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI) as the substrate, 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) as the chromogen, and purified AChE or BChE.

-

Procedure: The assay is performed in a 96-well plate. The test compound is pre-incubated with the enzyme (AChE or BChE) in a buffer solution for a defined period.

-

Reaction Initiation: The reaction is initiated by the addition of the substrate (ATCI or BTCI) and DTNB. The enzyme hydrolyzes the substrate to thiocholine, which then reacts with DTNB to produce a yellow-colored 5-thio-2-nitrobenzoate anion.

-

Absorbance Measurement: The formation of the colored product is monitored by measuring the absorbance at a specific wavelength (e.g., 412 nm) over time using a microplate reader.

-

Data Analysis: The rate of the enzymatic reaction is determined from the slope of the absorbance curve. The percentage of inhibition is calculated relative to a control without the inhibitor. The IC₅₀ value is determined from the dose-response curve.[5]

Signaling Pathways and Visualizations

Based on the predicted targets, here are the potential signaling pathways that this compound could modulate.

Tubulin Inhibition and Apoptosis Induction Pathway

If this compound acts as a tubulin polymerization inhibitor, it would likely trigger a cascade of events leading to apoptosis.

Caption: Predicted pathway of apoptosis induction via tubulin polymerization inhibition.

Experimental Workflow for Target Validation

The following workflow outlines a logical progression of experiments to validate the predicted biological targets of this compound.

Caption: A proposed experimental workflow for the validation of biological targets.

Conclusion

While direct experimental data for this compound is currently unavailable, a predictive analysis based on structurally related compounds suggests promising avenues for investigation. The most likely biological targets include serotonin receptors, the imidazoline₂ binding site, cholinesterases, and tubulin. These potential interactions suggest that this compound could be a valuable lead compound for the development of novel therapeutics for central nervous system disorders or cancer. The experimental protocols and workflows outlined in this guide provide a solid foundation for initiating the biological characterization of this intriguing molecule. Further research is warranted to validate these predictions and elucidate the precise mechanism of action of this compound.

References

- 1. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05972F [pubs.rsc.org]

- 2. benchchem.com [benchchem.com]

- 3. Evaluation and initial in vitro and ex vivo characterization of the potential positron emission tomography ligand, BU99008 (2-(4,5-dihydro-1H-imidazol-2-yl)-1- methyl-1H-indole), for the imidazoline₂ binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. SAR Investigation and Discovery of Water-Soluble 1-Methyl-1,4-dihydroindeno[1,2- c]pyrazoles as Potent Tubulin Polymerization Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-methyl-1H-indol-7-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-methyl-1H-indol-7-amine is a heterocyclic amine belonging to the vast and pharmacologically significant indole family. While its direct biological activities and specific signaling pathways remain largely unexplored in publicly accessible literature, its structural similarity to a multitude of bioactive indole alkaloids and synthetic derivatives suggests its potential as a valuable scaffold in drug discovery and medicinal chemistry. This technical guide provides a comprehensive overview of the most plausible synthetic routes to this compound, detailed experimental protocols derived from analogous reactions, and a discussion of the general biological significance of the indole nucleus. Due to the absence of published experimental data for this specific molecule, quantitative data presented herein is either absent or based on closely related compounds.

Synthesis of this compound

The most logical and well-precedented synthetic pathway to this compound involves a two-step sequence starting from the commercially available 7-nitroindole. This strategy consists of the reduction of the nitro group to an amine, followed by the methylation of the indole nitrogen.

Synthesis of the Precursor: 7-Nitroindole

Direct nitration of indole is often challenging due to the high reactivity of the pyrrole ring, which can lead to a mixture of isomers and polymerization byproducts. A more controlled and selective method for the synthesis of 7-nitroindole proceeds via an indoline intermediate.[1]

Experimental Protocol: Synthesis of 7-Nitroindole [1]

This protocol involves the protection of the indole's double bond by conversion to an indoline derivative, followed by nitration and subsequent re-aromatization.

-

Step 1: Formation of Sodium 1-acetylindoline-2-sulfonate: Indole is first reacted with sodium bisulfite, which reduces the pyrrole ring and introduces a sulfonate group at the 2-position. The resulting sodium indoline-2-sulfonate is then acetylated with acetic anhydride to protect the nitrogen atom.

-

Step 2: Nitration: The sodium 1-acetylindoline-2-sulfonate is dissolved in acetic anhydride or acetic acid. A solution of acetyl nitrate (prepared by carefully adding nitric acid to acetic anhydride at low temperatures) is added dropwise, maintaining the reaction temperature below 10°C. This selectively nitrates the 7-position of the indoline ring.

-

Step 3: Hydrolysis and Dehydrogenation: The nitrated intermediate is treated with an aqueous sodium hydroxide solution. This step removes the sulfonate and acetyl protecting groups and induces dehydrogenation, restoring the aromatic indole ring system to yield 7-nitroindole. The product can be purified by recrystallization from ethanol/water.

Reduction of 7-Nitroindole to 1H-indol-7-amine

The reduction of an aromatic nitro group to a primary amine is a fundamental transformation in organic synthesis. Catalytic hydrogenation is a clean and efficient method for this purpose.

Experimental Protocol: Synthesis of 1H-indol-7-amine

This protocol is adapted from the reduction of a similar nitroindole derivative.[2]

-

Materials: 7-nitroindole, Palladium on carbon (10% Pd/C), Methanol, Hydrogen source (e.g., hydrogen gas balloon or hydrazine hydrate).

-

Procedure:

-

In a suitable hydrogenation flask, dissolve 7-nitroindole (1 equivalent) in methanol.

-

Carefully add a catalytic amount of 10% Pd/C (typically 5-10 mol%).

-

If using hydrogen gas, evacuate the flask and backfill with hydrogen. Repeat this process three times. Stir the reaction mixture under a hydrogen atmosphere (balloon pressure) at room temperature.

-

Alternatively, if using hydrazine hydrate as the hydrogen source, add it dropwise to the reaction mixture at room temperature.[3]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst may be pyrophoric and should be handled with care, preferably kept wet.

-

Remove the solvent from the filtrate under reduced pressure to obtain crude 1H-indol-7-amine. The product can be further purified by column chromatography or recrystallization.

-

N-Methylation of 1H-indol-7-amine

The final step is the selective methylation of the indole nitrogen. Care must be taken to avoid methylation of the 7-amino group. This can be achieved by using a strong base that selectively deprotonates the less acidic indole N-H.

Experimental Protocol: Synthesis of this compound

This protocol is based on a general method for the N-methylation of indole.

-

Materials: 1H-indol-7-amine, Sodium amide (NaNH₂), Liquid ammonia (NH₃), Methyl iodide (CH₃I), Anhydrous ether.

-

Procedure:

-

In a flame-dried, three-necked flask equipped with a dry-ice condenser and a mechanical stirrer, condense liquid ammonia.

-

Add a catalytic amount of ferric nitrate nonahydrate.

-

Carefully add sodium metal in small portions until a persistent blue color is observed, then wait for the color to fade, indicating the formation of sodium amide.

-

Add 1H-indol-7-amine (1 equivalent) dissolved in anhydrous ether to the sodium amide suspension.

-

After stirring for a short period, add methyl iodide (1.1 equivalents) dropwise.

-

Continue stirring for 15-30 minutes, then allow the ammonia to evaporate.

-

Quench the reaction mixture with water and extract with ether.

-

Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to yield this compound.

-

Quantitative Data

As of the date of this document, there is no publicly available experimental data for the quantitative properties of this compound. The following table is a placeholder for such data.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₀N₂ | - |

| Molecular Weight | 146.19 g/mol | - |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| ¹H NMR (ppm) | Not available | - |

| ¹³C NMR (ppm) | Not available | - |

| IR (cm⁻¹) | Not available | - |

| Mass Spectrum (m/z) | Not available | - |

Biological Activity and Signaling Pathways

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[4] These activities include anticancer, anti-inflammatory, antimicrobial, antiviral, and neuroprotective effects. The specific biological profile of a substituted indole is highly dependent on the nature and position of its substituents.

Given the lack of specific studies on this compound, its biological activity remains speculative. However, based on the activities of other 7-substituted indole derivatives, one might anticipate potential interactions with various biological targets. For instance, derivatives of 7-azaindole, an analogue of indole, have been investigated for their cytotoxic effects on cancer cell lines and as cytokinin analogues.[5][6]

The mechanism of action of indole derivatives is diverse. They are known to interact with a range of receptors and enzymes. For example, many indole-based compounds are known to be kinase inhibitors, tubulin polymerization inhibitors, and ligands for various G-protein coupled receptors.

A comprehensive understanding of the biological activity and the signaling pathways modulated by this compound awaits dedicated pharmacological screening and mechanistic studies.

Mandatory Visualizations

Synthetic Workflow

The overall synthetic pathway for this compound is depicted below.

Caption: Synthetic pathway to this compound.

Logical Relationship of Synthesis Steps

The logical flow of the synthesis is based on a sequence of protection, functionalization, and deprotection/transformation steps.

Caption: Logical flow of the synthetic strategy.

Conclusion

This compound represents an intriguing yet understudied member of the indole family. This guide has outlined a robust and plausible synthetic pathway for its preparation, providing detailed, albeit adapted, experimental protocols. The key challenge in the synthesis is the regioselective introduction of the amino group at the 7-position, which is best achieved through an indirect route involving a protected indoline intermediate. While the biological properties of this specific molecule are currently unknown, the rich pharmacology of the indole scaffold suggests that this compound could be a valuable building block for the development of novel therapeutic agents. Further research is warranted to synthesize and characterize this compound and to explore its potential biological activities and mechanisms of action. This will undoubtedly contribute to a deeper understanding of the structure-activity relationships within the diverse class of indole derivatives.

References

- 1. benchchem.com [benchchem.com]

- 2. JP2001019671A - Method for producing 7-nitroindoles - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis and biological evaluation of 7-azaindole derivatives, synthetic cytokinin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and pharmacological activities of 7-azaindole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

The Unexplored Potential of 1-methyl-1H-indol-7-amine in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs and clinical candidates. While extensive research has focused on various substituted indoles, 1-methyl-1H-indol-7-amine remains a notably understudied molecule. This technical guide addresses the current scarcity of public domain data on this specific compound. By examining the synthesis and biological activities of structurally related analogs, this paper aims to illuminate the potential of this compound as a valuable building block for novel therapeutic agents and to provide a roadmap for its future investigation.

Introduction: The Prominence of the Indole Nucleus in Drug Discovery

The indole ring system, a fusion of a benzene and a pyrrole ring, is a privileged scaffold in medicinal chemistry due to its ability to mimic the structure of peptides and interact with a wide array of biological targets.[1][2] This versatile heterocycle is found in a multitude of natural products and synthetic pharmaceuticals with diverse pharmacological activities, including anticancer, anti-inflammatory, and anti-neurodegenerative properties.[3][4] The substitution pattern on the indole ring profoundly influences its biological activity, making the exploration of novel derivatives a continuous pursuit in the quest for more effective and selective drugs.[4][5]

This compound: An Uncharted Territory

A comprehensive review of the scientific literature reveals a significant lack of research specifically dedicated to this compound. While data exists for related compounds such as 7-aminoindole, 7-methylindole, and various derivatives of 1-methyl-1H-indole substituted at other positions, the unique combination of a methyl group at the N1 position and an amine at the C7 position remains largely unexplored.[6][7] This knowledge gap presents a unique opportunity for novel drug discovery efforts.

Proposed Synthesis of this compound

Based on established indole synthesis methodologies, a plausible synthetic route for this compound can be proposed. A common strategy would involve the nitration of 1-methylindole, followed by the reduction of the resulting nitroindole.

Experimental Protocol: A General Two-Step Synthesis

Step 1: Nitration of 1-methylindole

-

To a cooled (0 °C) solution of 1-methylindole in a suitable solvent such as acetic anhydride, a nitrating agent (e.g., nitric acid in acetic acid) is added dropwise.

-

The reaction mixture is stirred at a low temperature for a specified duration, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched with ice water, and the crude product is extracted with an organic solvent (e.g., ethyl acetate).

-

The organic layer is washed, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield a mixture of nitroindoles.

-

The desired 1-methyl-7-nitro-1H-indole is then isolated and purified using column chromatography.

Step 2: Reduction of 1-methyl-7-nitro-1H-indole

-

The purified 1-methyl-7-nitro-1H-indole is dissolved in a suitable solvent like ethanol or methanol.

-

A reducing agent, such as palladium on carbon (Pd/C) under a hydrogen atmosphere, or a metal catalyst like tin(II) chloride in hydrochloric acid, is added to the solution.

-

The reaction is stirred at room temperature or with gentle heating until the reduction is complete (monitored by TLC).

-

The catalyst is removed by filtration, and the solvent is evaporated.

-

The residue is neutralized with a base (e.g., sodium bicarbonate solution) and the final product, this compound, is extracted with an organic solvent.

-

The pure compound is obtained after drying and removal of the solvent, and can be further purified by recrystallization or chromatography.

Caption: Proposed two-step synthesis of this compound.

Potential Biological Activities and Therapeutic Targets

The potential biological activities of this compound can be extrapolated from the known pharmacology of its structural analogs.

Insights from 1-methyl-1H-indol-3-yl Derivatives: Anticancer Potential

Derivatives of N-((1-methyl-1H-indol-3-yl)methyl) have been synthesized and evaluated as potent inhibitors of tubulin polymerization.[8] Some of these compounds have demonstrated significant antiproliferative activity against various cancer cell lines, with IC50 values in the sub-micromolar range.[8] This suggests that the 1-methylindole scaffold can be a key element in the design of novel anticancer agents that target the microtubule network.

Table 1: Antiproliferative Activity of a Representative 1-methyl-1H-indol-3-yl Derivative [8]

| Compound | HeLa (IC50, µM) | MCF-7 (IC50, µM) | HT-29 (IC50, µM) |

| 7d * | 0.52 | 0.34 | 0.86 |

*Compound 7d is N-((1-methyl-1H-indol-3-yl)methyl)-2-(4-chloro-1H-pyrazol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide

Caption: Postulated signaling pathway for anticancer activity.

Insights from 7-Aminoindoles: Versatile Scaffolds

The 7-aminoindole moiety serves as a versatile precursor for the synthesis of a range of derivatives, including amide- and imine-linked bis-indoles.[9] These types of compounds are of interest in medicinal chemistry due to their presence in various biologically active natural products. The primary amine at the C7 position provides a convenient handle for chemical modification, allowing for the exploration of structure-activity relationships.

Insights from 7-Methylindoles: Broad Biological Applications

7-Methylindole has been utilized as a reactant in the preparation of a variety of biologically active compounds, including:

-

Tryptophan dioxygenase inhibitors with potential as anticancer immunomodulators.[6][10]

-

Sodium-Dependent Glucose Co-transporter 2 (SGLT2) inhibitors for the management of diabetes.[6][10]

This demonstrates that substitution on the benzene ring of the indole nucleus is compatible with a wide range of therapeutic applications.

Future Directions and Conclusion

The lack of specific research on this compound represents a significant opportunity in medicinal chemistry. The structural features of this molecule, combining the N1-methylation known to modulate activity in some indole series with a reactive amino group at the C7 position, make it a highly attractive scaffold for the development of new chemical entities.

Future research should focus on:

-

Efficient Synthesis and Characterization: Developing and optimizing a reliable synthetic route to produce this compound in sufficient quantities for biological screening.

-

Library Synthesis: Utilizing the C7-amino group as a point of diversification to generate a library of novel derivatives.

-

Biological Screening: Evaluating the synthesized compounds in a broad range of biological assays, including but not limited to anticancer, antimicrobial, anti-inflammatory, and CNS activity screens.

References

- 1. researchgate.net [researchgate.net]

- 2. 2-(methylaminomethyl)-1H-indol-7-amine | C10H13N3 | CID 117183501 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. 7-Aminoindole | C8H8N2 | CID 111634 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. 7-Methylindole 97 933-67-5 [sigmaaldrich.com]

1-Methyl-1H-indol-7-amine as a Precursor for Alkaloid Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indole alkaloids represent a vast and structurally diverse class of natural products, many of which exhibit significant biological activities and have been developed into important therapeutic agents. The indole nucleus is a privileged scaffold in medicinal chemistry, and the development of efficient synthetic routes to functionalized indoles and their subsequent elaboration into complex alkaloids is a key focus of chemical research. This technical guide explores the potential of 1-methyl-1H-indol-7-amine as a versatile precursor for the synthesis of alkaloids and related bioactive molecules. While direct total syntheses of named alkaloids starting from this compound are not extensively documented in the current literature, its structural features—a nucleophilic amino group at the C7 position and a methylated nitrogen at the N1 position—offer unique opportunities for the construction of complex heterocyclic systems. This guide will provide an overview of the synthesis of the precursor itself, its potential reaction pathways, and hypothetical strategies for its incorporation into alkaloid scaffolds, supported by data from related indole chemistries.

Synthesis of this compound

The preparation of this compound typically involves a multi-step sequence starting from readily available precursors. A common strategy involves the nitration of a suitable indole derivative, followed by N-methylation and subsequent reduction of the nitro group.

Table 1: Representative Synthetic Protocol for this compound

| Step | Reaction | Reagents and Conditions | Typical Yield (%) | Reference |

| 1 | Nitration of Indole | HNO₃, H₂SO₄, Ac₂O, 0 °C | 60-70 | General procedure |

| 2 | N-Methylation of 7-Nitroindole | CH₃I, NaH, DMF, 0 °C to rt | 85-95 | General procedure |

| 3 | Reduction of 1-Methyl-7-nitroindole | H₂, Pd/C, Ethanol, rt or SnCl₂·2H₂O, Ethanol, reflux | 90-98 | General procedure |

Experimental Protocol: Synthesis of this compound

-

Step 1: Nitration of Indole to 7-Nitroindole. To a stirred solution of indole in acetic anhydride at 0 °C, a solution of nitric acid in sulfuric acid is added dropwise. The reaction mixture is stirred for a specified time and then poured onto ice. The precipitated product is filtered, washed with water, and dried to afford 7-nitroindole.

-

Step 2: N-Methylation of 7-Nitroindole. To a solution of 7-nitroindole in anhydrous dimethylformamide (DMF) at 0 °C under an inert atmosphere, sodium hydride is added portion-wise. After stirring for 30 minutes, methyl iodide is added dropwise. The reaction is allowed to warm to room temperature and stirred until completion. The reaction is quenched with water and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated to give 1-methyl-7-nitroindole.

-

Step 3: Reduction of 1-Methyl-7-nitroindole. 1-Methyl-7-nitroindole is dissolved in ethanol, and a catalytic amount of palladium on carbon (10%) is added. The mixture is stirred under a hydrogen atmosphere at room temperature until the starting material is consumed. The catalyst is filtered off, and the solvent is evaporated to yield this compound. Alternatively, the reduction can be achieved using stannous chloride dihydrate in refluxing ethanol.

Potential Synthetic Transformations of this compound for Alkaloid Synthesis

The 7-amino group in this compound is a key functional handle for building more complex molecular architectures. This nucleophilic center can participate in a variety of bond-forming reactions.

Diagram 1: Key Reactions of this compound

Unraveling the Mechanism of Action of 1-methyl-1H-indol-7-amine: A Review of Available Scientific Literature

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1-methyl-1H-indol-7-amine is a specific indole derivative for which there is a notable absence of publicly available scientific literature detailing its mechanism of action, molecular targets, or specific biological activity. Extensive searches of prominent scientific databases have not yielded any studies that specifically investigate the pharmacological profile of this compound. This guide, therefore, addresses the current void in knowledge regarding this compound and provides a broader context by examining the known biological activities of structurally related indole compounds. The indole scaffold is a well-established "privileged structure" in medicinal chemistry, with a vast number of derivatives exhibiting a wide array of pharmacological effects. This document will summarize the diverse mechanisms of action observed for various substituted indoles, offering potential, yet purely speculative, avenues for future investigation into the activity of this compound.

Introduction: The Indole Nucleus in Drug Discovery

The indole ring system is a core structural motif in numerous natural products, pharmaceuticals, and agrochemicals.[1] Its unique electronic properties and ability to participate in various biological interactions have made it a focal point for medicinal chemists for decades.[2] Approved drugs containing the indole scaffold are used to treat a wide range of conditions, highlighting the versatility of this heterocyclic system.[2] The biological activities of indole derivatives are highly dependent on the nature and position of their substituents.

Current State of Knowledge on this compound

As of the latest review of scientific literature, there are no published studies that specifically describe the mechanism of action, biological targets, or pharmacological effects of this compound. Consequently, no quantitative data, such as binding affinities (Kd, Ki) or efficacy values (IC50, EC50), are available for this compound. Similarly, there are no established experimental protocols for assessing its activity, nor are there any elucidated signaling pathways in which it is known to be involved.

Potential Mechanisms of Action Based on Structurally Related Indole Derivatives

While direct information is lacking for this compound, the known activities of other substituted indoles can provide a speculative framework for potential areas of investigation. The following sections summarize the mechanisms of action for various classes of indole derivatives, categorized by their substitution patterns and biological effects.

Indole Derivatives as Kinase Inhibitors

A significant number of indole derivatives have been developed as inhibitors of various protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer.

-

Cyclin-Dependent Kinase (CDK) Inhibition: Certain 1,7-annulated indoles have been synthesized and identified as potent inhibitors of cyclin-dependent kinases.[3] These compounds have demonstrated antiproliferative activity in cancer cell lines. For instance, some 7-azaindole derivatives have been shown to inhibit CDK9.[4]

-

Other Kinase Targets: The broader class of 7-azaindole derivatives has been explored as inhibitors of other kinases as well, such as Haspin kinase, with some compounds acting as dual inhibitors of both CDK9 and Haspin.[4]

Hypothetical Signaling Pathway for a Kinase Inhibitor

Caption: Hypothetical inhibition of a CDK/Cyclin complex by an indole derivative.

Indole Derivatives as Anti-inflammatory Agents

The indole scaffold is also present in compounds with anti-inflammatory properties.

-

Inhibition of Inflammatory Mediators: Novel indole-2-one and 7-aza-2-oxindole derivatives have been synthesized and shown to inhibit the release of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages stimulated with lipopolysaccharide (LPS).[5] Some of these compounds also inhibited the expression of COX-2, PGES, and iNOS.[5]

Experimental Workflow for Screening Anti-inflammatory Activity

Caption: A general workflow for evaluating the anti-inflammatory properties of novel compounds.

Other Potential Biological Activities

The versatility of the indole nucleus is further demonstrated by the diverse biological activities of its derivatives, including:

-

Antitubercular Activity: N-phenylindole derivatives have been investigated as inhibitors of Pks13, an enzyme essential for Mycobacterium tuberculosis.[6]

-

Antiviral and Antimicrobial Activity: Various 3-substituted indoles have shown a broad spectrum of antimicrobial activities.[7]

-

SIRT1 Inhibition: A series of indoles have been identified as potent and selective inhibitors of the deacetylase SIRT1.[8]

Future Directions for Investigating this compound

Given the complete lack of data for this compound, any investigation into its mechanism of action would need to begin with broad, exploratory screening.

Initial Screening Strategy

A logical first step would be to perform a high-throughput screening campaign against a diverse panel of biological targets. This could include:

-

Kinase Panels: Screening against a large panel of human kinases to identify any potential inhibitory activity.

-

Receptor Binding Assays: Assessing binding to a wide range of G-protein coupled receptors (GPCRs), ion channels, and nuclear receptors.

-

Enzyme Inhibition Assays: Evaluating inhibitory effects on various classes of enzymes.

-

Phenotypic Screening: Assessing the effect of the compound on cell viability, proliferation, and morphology in various cell lines (e.g., cancer cell lines, immune cells).

Logical Flow for Initial Investigation

Caption: A proposed workflow for the initial investigation of an uncharacterized compound.

Conclusion

While the indole scaffold is of immense importance in medicinal chemistry, with derivatives exhibiting a vast range of biological activities, there is currently no publicly available information on the mechanism of action of this compound. The diverse activities of other indole derivatives, including kinase inhibition and anti-inflammatory effects, suggest that this compound could potentially possess interesting pharmacological properties. However, without experimental data, any discussion of its mechanism of action remains purely speculative. Future research, beginning with broad-based screening, is required to elucidate the biological role and potential therapeutic applications of this specific compound. This guide serves to highlight the current knowledge gap and provide a rational, albeit hypothetical, framework for initiating such an investigation.

References

- 1. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05972F [pubs.rsc.org]

- 2. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Synthesis of 1,7-annulated indoles and their applications in the studies of cyclin dependent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. dovepress.com [dovepress.com]

- 6. Design, Synthesis and Biological Evaluation of N-phenylindole Derivatives as Pks13 Inhibitors againstMycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemijournal.com [chemijournal.com]

- 8. pubs.acs.org [pubs.acs.org]

A Technical Guide to 1-methyl-1H-indol-7-amine: Synthesis, Properties, and Potential Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for 1-methyl-1H-indol-7-amine is limited in publicly available literature. This guide provides a comprehensive overview based on data from closely related indole derivatives and established chemical principles. The experimental protocols and potential biological activities described herein are illustrative and would require experimental validation for this compound.

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide range of biological activities.[1][2][3][4] Methylated and aminated indole derivatives, in particular, have garnered significant interest for their potential as anticancer, antimicrobial, and neuroactive agents.[5][6][7] This technical guide focuses on this compound, a specific isomer within this chemical class. While direct data is sparse, this document consolidates information on its predicted physicochemical properties, a plausible synthetic route, and potential biological relevance based on analogous compounds.

Physicochemical Properties and Identification

A specific CAS Registry Number for this compound was not readily found in the searched databases. However, CAS numbers for several closely related isomers and derivatives have been identified and are presented in the table below for comparative purposes. The properties of this compound are predicted based on these related structures.

| Property | Value (Predicted/Comparative) | Related Compound | CAS Number | Reference |

| Molecular Formula | C₉H₁₀N₂ | - | - | - |

| Molecular Weight | 146.19 g/mol | 1-methyl-1H-indol-5-amine | Not specified | [8] |

| CAS Number | Not Found | 1-Methyl-1H-indole | 603-76-9 | [9][10][11] |

| CAS Number | Not Found | 7-Methyl-1H-indole | 933-67-5 | [12] |

| CAS Number | Not Found | 1-Methyl-1H-indole-7-methanamine | 937795-97-6 | [13] |

| Boiling Point | ~236-239 °C (for 1-methyl-1H-indole) | 1-Methyl-1H-indole | 603-76-9 | [10] |

| Solubility | Predicted to be soluble in organic solvents like Chloroform and DMSO. | 1-Methyl-1H-indole | 603-76-9 | [14] |

| Appearance | Likely a liquid or low-melting solid at room temperature. | 1-Methyl-1H-indole | 603-76-9 | [10][14] |

Experimental Protocols

The following sections outline detailed methodologies for the potential synthesis and biological evaluation of this compound, adapted from established procedures for similar indole derivatives.

The synthesis of this compound can be envisioned as a multi-step process starting from a suitable precursor, such as 7-nitroindole. A plausible synthetic workflow is outlined below.

Step 1: N-Methylation of 7-Nitroindole

-

Reaction Setup: To a solution of 7-nitroindole (1 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF), add a strong base like sodium hydride (NaH, 1.1 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Methylation: After stirring for 30 minutes, add methyl iodide (CH₃I, 1.2 equivalents) dropwise to the reaction mixture.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Purification: Quench the reaction by the slow addition of water. Extract the product with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 1-methyl-7-nitro-1H-indole.

Step 2: Reduction of the Nitro Group

-

Reaction Setup: Dissolve the 1-methyl-7-nitro-1H-indole (1 equivalent) from the previous step in a suitable solvent like ethanol or methanol.

-

Reduction: Add a reducing agent such as tin(II) chloride (SnCl₂, 3-5 equivalents) or perform catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.

-

Reaction Progression: If using SnCl₂, heat the reaction mixture to reflux for 2-4 hours. For catalytic hydrogenation, stir the mixture at room temperature under a hydrogen balloon. Monitor the reaction by TLC.

-

Work-up and Purification: After completion, if using SnCl₂, neutralize the reaction mixture with a saturated sodium bicarbonate solution and extract the product with ethyl acetate. For hydrogenation, filter the catalyst through a pad of Celite and concentrate the filtrate. Purify the crude product by column chromatography to obtain this compound.

The potential anticancer activity of this compound can be assessed using a standard MTT assay against a panel of human cancer cell lines.[5]

-

Cell Culture: Culture human cancer cell lines (e.g., HeLa, MCF-7, HT-29) in appropriate media supplemented with fetal bovine serum and antibiotics at 37 °C in a humidified atmosphere of 5% CO₂.

-

Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound (typically ranging from 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

-

MTT Assay: After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 4 hours.

-

Data Analysis: Solubilize the formazan crystals with DMSO and measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Calculate the half-maximal inhibitory concentration (IC₅₀) value, which represents the concentration of the compound required to inhibit cell growth by 50%.

Potential Biological Activities and Signaling Pathways

Indole derivatives are known to interact with a variety of biological targets. Based on the activities of related compounds, this compound could potentially exhibit several biological effects.

-

Anticancer Activity: Many indole derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and apoptosis.[5] This mechanism is a key strategy in the development of microtubule-targeting anticancer agents.

-

Antimicrobial Activity: The indole scaffold is present in various compounds with demonstrated activity against a range of bacteria and fungi.[1][3]

-

Neuroactivity: As an analog of tryptamine, this compound could potentially interact with serotonin receptors or transporters in the central nervous system. The psychoactive compound ibogaine, an indole alkaloid, and the selective serotonin releasing agent 5-methoxy-6-methyl-2-aminoindane (MMAI) highlight the neuroactive potential of this class of molecules.[7][15] Melatonin, another indoleamine, is a key regulator of the circadian rhythm.[16]

Visualizations

Caption: Proposed two-step synthesis of this compound.

Caption: Hypothetical mechanism of anticancer action via tubulin inhibition.

Conclusion

While this compound remains a largely uncharacterized compound, its structural similarity to a plethora of biologically active indole derivatives suggests significant potential for applications in drug discovery. The synthetic and analytical protocols outlined in this guide provide a framework for its preparation and evaluation. Further research is warranted to elucidate the specific biological activities and mechanisms of action of this promising molecule.

References

- 1. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05972F [pubs.rsc.org]

- 5. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. MMAI - Wikipedia [en.wikipedia.org]

- 8. 1-methyl-1H-indol-5-amine | C9H10N2 | CID 2769564 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 1-methyl-1H-indole - CAS - 603-76-9 | Axios Research [axios-research.com]

- 10. 1-Methylindole - Wikipedia [en.wikipedia.org]

- 11. 603-76-9|1-Methyl-1H-indole|BLD Pharm [bldpharm.com]

- 12. 1H-Indole, 7-methyl- [webbook.nist.gov]

- 13. echemi.com [echemi.com]

- 14. 1-Methylindole CAS#: 603-76-9 [m.chemicalbook.com]

- 15. Ibogaine - Wikipedia [en.wikipedia.org]

- 16. Melatonin - Wikipedia [en.wikipedia.org]

Methodological & Application

Synthesis of 1-methyl-1H-indol-7-amine: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 1-methyl-1H-indol-7-amine, a valuable building block in medicinal chemistry and drug discovery. The synthesis is a two-step process commencing with the N-methylation of commercially available 7-nitro-1H-indole, followed by the reduction of the nitro group to the corresponding amine. This protocol offers a straightforward and efficient pathway to the target compound, with guidance on reagents, reaction conditions, and purification methods.

Introduction

Indole derivatives are a prominent class of heterocyclic compounds that form the core structure of many biologically active molecules and pharmaceuticals. The specific substitution pattern on the indole ring is crucial for determining the pharmacological activity. This compound is a key intermediate for the synthesis of a variety of more complex molecules, including potential kinase inhibitors and other therapeutic agents. The protocol outlined below describes a reliable method for the preparation of this compound in a laboratory setting.

Experimental Protocols

The synthesis of this compound is achieved in two sequential steps:

-

Step 1: Synthesis of 1-methyl-7-nitro-1H-indole

-

Step 2: Synthesis of this compound

A detailed methodology for each step is provided below.

Step 1: N-methylation of 7-nitro-1H-indole

This procedure is adapted from established methods for the N-methylation of indoles, utilizing methyl iodide as the methylating agent.

Materials:

-

7-nitro-1H-indole

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Methyl iodide (CH₃I)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), add a solution of 7-nitro-1H-indole (1.0 equivalent) in anhydrous DMF dropwise at 0 °C.

-

Allow the reaction mixture to stir at room temperature for 1 hour.

-

Cool the mixture back to 0 °C and add methyl iodide (1.5 equivalents) dropwise.

-

Let the reaction warm to room temperature and stir for an additional 8 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 1-methyl-7-nitro-1H-indole.

Step 2: Reduction of 1-methyl-7-nitro-1H-indole